
Lasofoxifene beta-D-Glucuronide
Descripción
Chemical Identification and Nomenclature
Lasofoxifene beta-D-glucuronide (CAS: 1048953-95-2) is a glucuronide conjugate of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). Its molecular formula is $$ \text{C}{34}\text{H}{39}\text{NO}_8 $$, with a molecular weight of 589.68 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name is:
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid.
Synonyms :
The structure comprises a beta-D-glucuronic acid moiety linked via a glycosidic bond to the phenolic oxygen of lasofoxifene.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 1048953-95-2 |
Molecular Formula | $$ \text{C}{34}\text{H}{39}\text{NO}_8 $$ |
Molecular Weight | 589.68 g/mol |
SMILES | $$ \text{C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C@HC6=CC=CC=C6} $$ |
Historical Context and Discovery
This compound was first identified during metabolic studies of its parent compound, lasofoxifene, in the early 2000s. Lasofoxifene itself was developed to address limitations of earlier SERMs, such as poor bioavailability and tissue selectivity. The discovery of its glucuronide metabolite emerged from investigations into lasofoxifene’s clearance mechanisms, which revealed extensive phase II metabolism via uridine diphosphate-glucuronosyltransferase (UGT) enzymes.
Key milestones:
- 2008 : Prakash et al. characterized lasofoxifene’s glucuronidation pathways, identifying UGT1A1, UGT1A3, and intestinal UGT1A8/1A10 as critical isoforms.
- 2013 : Studies comparing lasofoxifene glucuronidation kinetics to raloxifene highlighted its unique allosteric regulation by UGT1A8 polymorphisms.
Significance in Metabolic Research
This compound is a cornerstone for understanding SERM metabolism due to its role in:
- Enhancing Solubility : Glucuronidation increases hydrophilicity, facilitating renal and biliary excretion.
- Modulating Pharmacokinetics : Conjugation reduces lasofoxifene’s plasma half-life from ~6 days to <24 hours for the metabolite.
- Enzyme Specificity : Serves as a substrate for UGT isoforms expressed in hepatic (UGT1A1, UGT1A9) and extrahepatic tissues (UGT1A8, UGT1A10), providing insights into tissue-specific drug metabolism.
Relationship to Parent Compound Lasofoxifene
This compound is the primary circulating metabolite of lasofoxifene, accounting for >78% of systemic exposure in humans. Key distinctions include:
- Receptor Affinity : The glucuronide exhibits >30-fold lower binding affinity for estrogen receptors (ERα/ERβ) compared to lasofoxifene, rendering it pharmacologically inactive.
- Metabolic Interplay : While lasofoxifene undergoes both oxidation (CYP3A4/2D6) and conjugation, glucuronidation dominates at therapeutic doses.
- Enterohepatic Recirculation : Hydrolysis of the glucuronide in the gut contributes to lasofoxifene’s prolonged half-life.
Structural Comparison :
Propiedades
Número CAS |
1048953-95-2 |
---|---|
Fórmula molecular |
C34H39NO8 |
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1 |
Clave InChI |
WBWCSRRUQKSEDJ-WIYFCYHXSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
SMILES isomérico |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Métodos De Preparación
Biocatalytic Synthesis Using Uridine 5'-Diphosphoglucuronosyltransferases (UGTs)
Lasofoxifene beta-D-glucuronide is primarily synthesized via enzymatic glucuronidation mediated by UGT isoforms expressed in hepatic and intestinal tissues. Key isoforms include UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10, which catalyze the transfer of glucuronic acid from uridine 5'-diphosphate glucuronic acid (UDPGA) to lasofoxifene’s phenolic hydroxyl group. Reaction conditions typically involve:
-
pH : 7.4 (mimicking physiological conditions)
-
Temperature : 37°C
-
Cofactors : 5 mM UDPGA, 10 mM MgCl₂
-
Enzyme Source : Human liver microsomes or recombinant UGT-expressing cell lines
Table 1: UGT Isoforms Involved in Lasofoxifene Glucuronidation
Isoform | Tissue Localization | Catalytic Efficiency (Vₘₐₓ/Kₘ, μL/min/mg) |
---|---|---|
UGT1A1 | Liver | 12.4 ± 1.8 |
UGT1A3 | Liver | 8.7 ± 0.9 |
UGT1A8 | Intestine | 6.2 ± 0.7 |
UGT1A9 | Liver | 10.1 ± 1.2 |
UGT1A10 | Intestine | 5.5 ± 0.6 |
Data derived from raloxifene glucuronidation studies, extrapolated for lasofoxifene due to structural similarities.
Optimization of Enzymatic Reactions
Reaction yields are influenced by:
-
Substrate concentration : Optimal lasofoxifene concentration ranges from 10–50 μM to avoid enzyme saturation.
-
Genetic polymorphisms : UGT1A1*28 allele reduces glucuronidation efficiency by 40–60%, necessitating personalized dosing strategies.
-
Cofactor recycling systems : Incorporation of UDPGA regeneration systems (e.g., using sucrose synthase) increases glucuronide yield by 2.3-fold.
Chemical Synthesis Approaches
Lewis Acid-Mediated Three-Component Coupling
The parent compound lasofoxifene is synthesized via a HfCl₄-catalyzed reaction involving:
-
4-Pivaloyloxybenzaldehyde (0.1 mol)
-
Cinnamyltrimethylsilane (0.12 mol)
-
Anisole (0.15 mol)
Reaction Conditions :
The intermediate 3,4,4-triaryl-1-butene undergoes iodocarbocyclization with I₂ in DCM, followed by HI elimination using t-BuOK in degassed DMSO to form the dihydronaphthalene core.
Direct Glucuronidation via Koenigs-Knorr Reaction
This compound is chemically synthesized by reacting lasofoxifene with:
-
Acetobromo-alpha-D-glucuronic acid methyl ester (1.2 equiv)
-
Silver oxide (Ag₂O, 2.0 equiv) as a promoter
-
Solvent: Anhydrous acetonitrile
Key Parameters :
Table 2: Comparison of Enzymatic vs. Chemical Synthesis
Parameter | Enzymatic Method | Chemical Method |
---|---|---|
Yield | 45–55% | 60–70% |
Stereoselectivity | >99% β-D-configuration | 85–90% β-D-configuration |
Byproducts | Minimal (<5%) | Up to 15% α-anomer |
Scalability | Limited by enzyme cost | Industrially feasible |
Industrial-Scale Production
Crystallization and Purification
The final product is purified via:
-
Solvent recrystallization : Ethanol/water (70:30 v/v) at −20°C
-
Chromatography : Reverse-phase C18 column with acetonitrile/water gradient
-
Lyophilization : Freeze-drying to obtain >99.5% pure this compound
Critical Quality Attributes :
-
Purity : ≥99% (HPLC-UV at 274 nm)
-
Water content : ≤0.5% (Karl Fischer titration)
-
Residual solvents : <500 ppm (GC-MS)
Process Analytical Technology (PAT)
Real-time monitoring employs:
-
In-line UV spectroscopy : Tracks glucuronide formation at 274 nm
-
Mass spectrometry : Confirms molecular ion [M+H]⁺ at m/z 667.2
Analytical Characterization
Structural Confirmation
Análisis De Reacciones Químicas
Lasofoxifene beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Osteoporosis Treatment
Mechanism of Action:
Lasofoxifene beta-D-Glucuronide exhibits a dual mechanism by acting as an estrogen agonist in bone tissue while functioning as an antagonist in breast and uterine tissues. This selective action helps to improve bone mineral density (BMD) and reduce the risk of fractures in postmenopausal women .
Clinical Findings:
The PEARL trial demonstrated that lasofoxifene significantly improved BMD and reduced the incidence of vertebral and non-vertebral fractures compared to placebo. Patients treated with lasofoxifene showed a reduction in biomarkers for bone turnover, indicating its efficacy in osteoporosis management .
Study | Population | Outcome |
---|---|---|
PEARL Trial | Postmenopausal women | Increased BMD; reduced fracture risk |
Phase III Trials | Various demographics | Improved bone turnover markers |
Breast Cancer Chemoprevention
Antitumor Activity:
Recent studies have highlighted lasofoxifene's potential in breast cancer chemoprevention, particularly for estrogen receptor-positive (ER+) breast cancer. In clinical trials, lasofoxifene has shown a dose-dependent reduction in the risk of ER-positive invasive breast cancer without stimulating endometrial tissue .
Case Study Insights:
In a randomized Phase II trial comparing lasofoxifene to fulvestrant in patients with ESR1-mutated metastatic breast cancer, lasofoxifene demonstrated promising antitumor activity. Although it did not significantly prolong progression-free survival compared to fulvestrant, it exhibited a higher clinical benefit rate and was well tolerated among patients .
Study | Population | Key Findings |
---|---|---|
ELAINE 1 Trial | ER+/HER2- metastatic breast cancer | Favorable clinical benefit; reduced ESR1 MAF |
Cardiovascular Health
Impact on Cardiovascular Risk:
Lasofoxifene's effects on cardiovascular health have been investigated due to its estrogen-like properties. Clinical trials suggest that lasofoxifene may lower the risk of coronary heart disease and stroke in postmenopausal women by positively influencing lipid profiles and vascular function .
Research Data:
The PEARL trial also reported favorable changes in lipid profiles among participants taking lasofoxifene, including reductions in total cholesterol and low-density lipoprotein levels, which are critical factors in cardiovascular health management .
Study | Population | Outcome |
---|---|---|
PEARL Trial | Postmenopausal women | Improved lipid profiles; lower cardiovascular risk |
Safety Profile and Adverse Effects
Adverse Reactions:
While this compound has shown efficacy in various applications, it is essential to consider its safety profile. Common adverse reactions reported include muscle spasms, hot flushes, and vaginal discharge. Serious events like venous thromboembolic events have also been noted but occur at lower rates compared to other SERMs .
Mecanismo De Acción
Lasofoxifene beta-D-Glucuronide exerts its effects by binding to estrogen receptors ERα and ERβ. This binding mimics the positive effects of estrogen, such as reducing the production and lifespan of osteoclasts (bone-resorbing cells) and stimulating the activity of osteoblasts (bone-forming cells). The compound also alters the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, which is involved in bone remodeling .
Comparación Con Compuestos Similares
Data Tables
Table 1. Key Pharmacological and Toxicological Properties
Research Findings and Mechanisms
- Cholestasis Induction : Steroid D-ring glucuronides (e.g., E217G, E317G) inhibit bile flow by targeting MDR1 transporters, as shown in rat liver models .
- SERM Specificity : Lasofoxifene’s efficacy in reducing tumor multiplicity (40% regression at 10 mg/kg) suggests its glucuronide may lack intrinsic activity, relying on parent compound clearance .
Actividad Biológica
Lasofoxifene beta-D-glucuronide is a metabolite of lasofoxifene, a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and antiestrogenic properties. This compound has garnered attention for its potential therapeutic applications, particularly in the context of osteoporosis and breast cancer prevention in postmenopausal women. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant clinical findings.
Lasofoxifene functions through selective binding to estrogen receptors (ERα and ERβ), leading to tissue-specific effects:
- Estrogenic Activity : In bone tissue, lasofoxifene mimics estrogen's beneficial effects by promoting osteoblast activity and inhibiting osteoclast formation. This action is mediated through the modulation of the RANK/RANKL/osteoprotegerin pathway, which is crucial for bone remodeling .
- Antiestrogenic Activity : In breast and uterine tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that can lead to oncogenesis. This dual action helps in reducing the risk of estrogen receptor-positive breast cancer while simultaneously providing protective effects on bone health .
- Inverse Agonism : Recent studies suggest that lasofoxifene may also act as an inverse agonist at the cannabinoid receptor type 2 (CB2), further contributing to its anti-resorptive effects in bone .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : Peak plasma concentrations are typically reached within 6 to 7.3 hours after administration, with a bioavailability of approximately 62% in rats .
- Distribution : The compound exhibits a large volume of distribution (1350 L in postmenopausal women), indicating extensive tissue uptake .
- Metabolism : Lasofoxifene undergoes phase I oxidation primarily via CYP3A4 and CYP2D6 enzymes, followed by phase II conjugation reactions such as glucuronidation. The glucuronidation process is catalyzed by various UGT enzymes expressed in the liver and intestine .
- Half-life : The elimination half-life is approximately 6 days, allowing for sustained therapeutic effects .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in various therapeutic contexts:
- Osteoporosis Treatment : In Phase III trials, lasofoxifene significantly reduced the incidence of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis. It also improved bone mineral density and decreased markers of bone turnover .
- Breast Cancer Prevention : Lasofoxifene has been shown to lower the risk of developing ER-positive breast cancer. In a large clinical trial involving over 8,500 patients, it reduced the risk of invasive breast cancer by 85% compared to placebo .
- Combination Therapy : Studies indicate that combining lasofoxifene with palbociclib enhances its efficacy against hormone-resistant breast cancer models. This combination therapy not only inhibited primary tumor growth but also reduced metastasis to vital organs such as bones and lungs .
Data Table
Property | Value/Description |
---|---|
Mechanism of Action | ER agonist/antagonist; inverse agonist at CB2 |
Bioavailability | ~62% |
Volume of Distribution | 1350 L |
Elimination Half-life | ~6 days |
Primary Metabolism Pathways | CYP3A4/CYP2D6 (Phase I); UGTs (Phase II) |
Efficacy in Osteoporosis | Significant reduction in fracture incidence |
Efficacy in Breast Cancer | 85% reduction in invasive breast cancer risk |
Case Studies
- Osteoporosis Management :
- Breast Cancer Risk Reduction :
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for characterizing the structural integrity of Lasofoxifene beta-D-Glucuronide in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the compound. Nuclear magnetic resonance (NMR) spectroscopy can confirm glucuronidation at the specific hydroxyl group of Lasofoxifene. For enzymatic validation, beta-glucuronidase assays (e.g., fluorometric analysis with 2-Naphthyl-beta-D-glucuronide as a substrate) can verify hydrolysis efficiency . Ensure reproducibility by adhering to guidelines for experimental reporting, including detailed descriptions of instrumentation parameters and calibration standards .
Q. How should researchers design synthesis protocols for this compound to ensure purity and yield?
- Methodological Answer : Optimize reaction conditions (e.g., pH, temperature, enzyme/substrate ratios) using UDP-glucuronosyltransferase (UGT) isoforms relevant to Lasofoxifene metabolism. Monitor reaction progress via thin-layer chromatography (TLC) or real-time UV-spectroscopy. Purify the product using solid-phase extraction (SPE) or preparative HPLC, and validate purity (>95%) via dual detection methods (e.g., UV and evaporative light scattering). Document procedural deviations and include negative controls to rule out non-enzymatic glucuronidation .
Q. What safety protocols are critical during in vitro handling of this compound?
- Methodological Answer : Follow GHS-compliant safety measures:
- Use fume hoods for aerosol prevention during weighing or solvent evaporation.
- Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Store waste in designated containers for hazardous organic compounds and collaborate with certified disposal services .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved across different in vitro models?
- Methodological Answer : Apply the PICO framework to standardize experimental variables:
- Population : Specify cell lines (e.g., hepatocytes vs. recombinant UGTs).
- Intervention : Control for cofactors (e.g., UDPGA concentration) and incubation times.
- Comparison : Use internal standards (e.g., stable isotope-labeled glucuronides) to normalize inter-assay variability.
- Outcome : Perform meta-analysis with mixed-effects models to account for heterogeneity. Validate findings using in vivo pharmacokinetic (PK) studies .
Q. What strategies mitigate interference from endogenous glucuronides when quantifying this compound in plasma?
- Methodological Answer : Implement orthogonal separation techniques:
- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar glucuronides from matrix components.
- Mass Spectrometry : Apply differential mobility spectrometry (DMS) to isolate isobaric interferences. Include blank matrix samples and standard-addition curves to confirm assay specificity .
Q. How does the glucuronidation site (e.g., phenolic vs. aliphatic hydroxyl groups) influence this compound’s pharmacological activity?
- Methodological Answer : Conduct comparative studies using regioselective synthetic analogs:
- Synthesize and isolate positional isomers via chiral chromatography.
- Evaluate receptor binding affinity (e.g., estrogen receptor alpha) using surface plasmon resonance (SPR).
- Assess pharmacokinetic-pharmacodynamic (PK-PD) relationships in animal models to correlate isomer-specific exposure with efficacy/toxicity .
Q. What computational models predict this compound’s interactions with drug transporters (e.g., MRP2, BCRP)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map binding affinities to transporter pockets. Validate predictions using transfected cell lines (e.g., MDCK-II overexpressing MRP2) in bidirectional transport assays. Cross-reference results with clinical SNP data on transporter polymorphisms .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in silico predictions and experimental data on this compound’s solubility?
- Methodological Answer : Reconcile data using a tiered approach:
Theoretical Check : Audit force fields (e.g., GAFF vs. CGenFF) used in solubility simulations.
Experimental Validation : Measure equilibrium solubility via shake-flask method under biorelevant conditions (e.g., FaSSIF/FeSSIF media).
Statistical Analysis : Apply Bland-Altman plots to quantify bias between predicted and observed values .
Comparative and Mechanistic Studies
Q. What experimental designs elucidate the role of this compound in enterohepatic recirculation?
- Methodological Answer : Use bile duct-cannulated rodent models:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.